molecular formula C16H19N5OS B496333 [(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B496333
M. Wt: 329.4g/mol
InChI Key: CSIBKFICCGXFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, including the formation of the naphthyl and tetrazole moieties, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4g/mol

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C16H19N5OS/c1-21-16(18-19-20-21)23-10-9-17-11-14-13-6-4-3-5-12(13)7-8-15(14)22-2/h3-8,17H,9-11H2,1-2H3

InChI Key

CSIBKFICCGXFOC-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

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